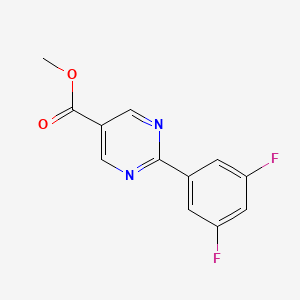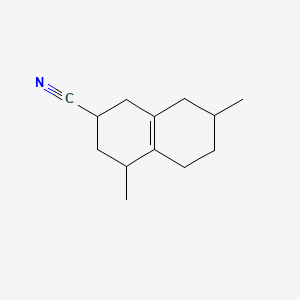
Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring, phenyl groups, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable precursor with a cyclopropanating agent.
Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Ethyl Ester: This step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Addition of the Amino Group: The amino group can be introduced through reductive amination or other suitable methods.
Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups or the cyclopropane ring.
Reduction: Reduction reactions can target the ester or amino groups, converting them to alcohols or amines, respectively.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary alcohols and amines.
Substitution: Products depend on the specific substituents introduced.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.
1-Phenyl-1-cyclopropanecarboxylic acid: Similar structure but lacks the amino and ethyl ester groups.
Phenylacetone: Contains a phenyl group and a ketone, but lacks the cyclopropane ring.
Uniqueness
Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride is unique due to its combination of a cyclopropane ring, phenyl groups, an amino group, and an ethyl ester
Propriétés
Numéro CAS |
85467-32-9 |
|---|---|
Formule moléculaire |
C20H24ClNO2 |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
benzyl-[[(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl]azanium;chloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-2-23-19(22)20(17-11-7-4-8-12-17)13-18(20)15-21-14-16-9-5-3-6-10-16;/h3-12,18,21H,2,13-15H2,1H3;1H/t18-,20+;/m1./s1 |
Clé InChI |
JLGBITMKMPOUTL-VDWUQFQWSA-N |
SMILES isomérique |
CCOC(=O)[C@@]1(C[C@@H]1C[NH2+]CC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
CCOC(=O)C1(CC1C[NH2+]CC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


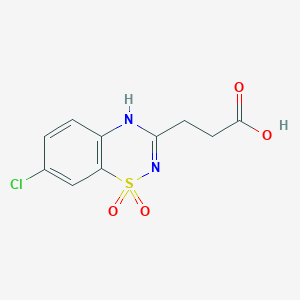
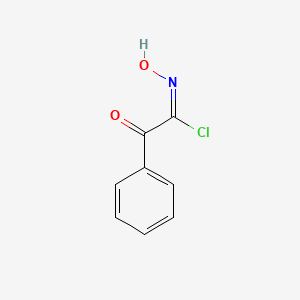
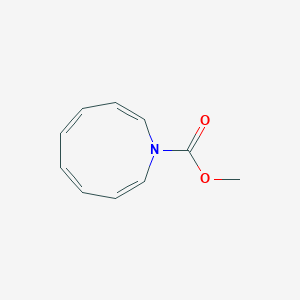
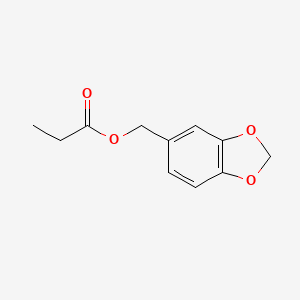
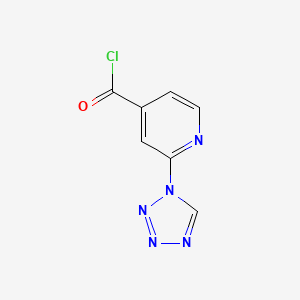
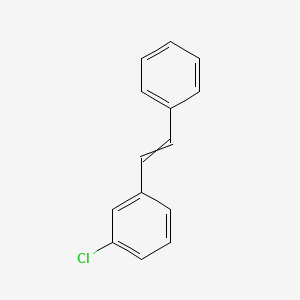
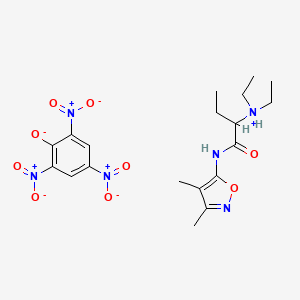


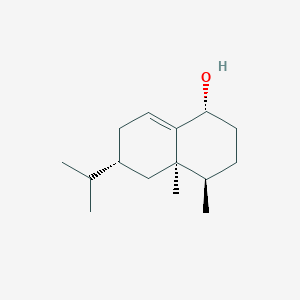
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
